[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVMUXMTBDJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Synthesis via Nucleophilic Substitution and Hydroxymethylation
Step 1: Preparation of 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine derivative
- Reactants : 1-methyl-1H-pyrazole-4-carbaldehyde and a pyrrolidine precursor.
- Reaction Conditions : Under inert atmosphere, in ethanol or methanol, with acid or base catalysis to facilitate nucleophilic addition or substitution.
- Mechanism : The aldehyde reacts with the pyrrolidine nitrogen via nucleophilic addition, forming an intermediate that cyclizes to form the heterocyclic structure.
Step 2: Hydroxymethylation at the 3-position
- Reagents : Formaldehyde or paraformaldehyde in the presence of acid catalysts.
- Reaction : The pyrrolidine ring undergoes electrophilic hydroxymethylation at the 3-position, resulting in [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol.
- Conditions : Mild heating (around 50-70°C), with controlled formaldehyde addition to prevent overreaction.
Data & Yields : Typical yields are around 70-85%, with purification via column chromatography or recrystallization.
Method 2: Multi-step Synthesis via Pyrazole and Pyrrolidine Coupling
Based on patent WO2015063709A1, a detailed process involves:
- Step 1 : Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine or related intermediates.
- Step 2 : Cyclization to form the pyrrolidine ring, often through a Mannich-type reaction or intramolecular cyclization.
- Step 3 : Hydroxymethylation at the 3-position using formaldehyde derivatives.
This approach emphasizes the use of halogenated pyrazole intermediates and subsequent coupling with pyrrolidine derivatives under controlled conditions.
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole formation | Methylhydrazine + diketone | Ethanol | Acid catalyst | Reflux | 75-85 |
| Pyrrolidine coupling | Pyrazole derivative + pyrrolidine | Ethanol | Base (e.g., NaOH) | 50-70°C | 70-80 |
| Hydroxymethylation | Formaldehyde | Water/ethanol | Acid | 50-60°C | 70-85 |
Method 3: Industrial-Scale Synthesis (Based on Patent Data)
- Reaction 1 : Formation of the pyrazole core via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
- Reaction 2 : N-alkylation or N-arylation to introduce methyl groups.
- Reaction 3 : Coupling with pyrrolidine derivatives followed by hydroxymethylation.
This method involves large-scale reactors, precise temperature control, and purification via crystallization.
Reaction Mechanisms and Key Considerations
- Pyrazole Formation : Typically proceeds via cyclization of hydrazines with α,β-unsaturated carbonyl compounds, yielding the heterocyclic core.
- Coupling Reactions : Nucleophilic substitution or Mannich reactions facilitate attachment of the pyrrolidine ring.
- Hydroxymethylation : Formaldehyde or paraformaldehyde reacts with the pyrrolidine nitrogen or carbon at the 3-position, often under acidic conditions, to yield the target alcohol.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + hydroxymethylation | Formaldehyde, pyrrolidine derivatives | Ethanol, methanol | Mild heating (50-70°C) | 70-85% | Straightforward, scalable | Requires multiple steps |
| Patent-based multi-step | Hydrazines, diketones, formaldehyde | Ethanol, water | Reflux, controlled temperatures | 70-85% | High purity, suitable for industrial scale | Complex purification |
| Cyclization of halogenated precursors | Halogenated pyrazoles, amines | Organic solvents | Reflux or microwave-assisted | 75-85% | Efficient for large scale | Requires halogenated intermediates |
Notes on Optimization and Purification
- Purification : Recrystallization from ethanol or isopropanol is common; chromatography may be employed for higher purity.
- Reaction Monitoring : High-performance liquid chromatography (HPLC) and NMR spectroscopy are used to monitor reaction progress.
- Stereochemistry : The synthesis often yields racemic mixtures; chiral resolution may be necessary for stereospecific applications.
Chemical Reactions Analysis
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole or pyrrolidine rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula and a molecular weight of 181.23 g/mol . It is also known by other names, including 1823303-30-5 and EN300-296399 .
Chemical Identifiers
Key identifiers for this compound include :
- PubChem CID: 122235491
- IUPAC Name: $$4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- InChI: InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3
- InChI Key: WFBVMUXMTBDJRB-UHFFFAOYSA-N
- SMILES: CN1C=C(C=N1)C2CNCC2CO
- CAS: 1249433-67-7
Potential Applications
While the search results do not explicitly detail specific applications of this compound, the information available allows for potential applications to be inferred.
- Pharmaceutical Research: As a unique chemical entity, it can be a building block in synthesizing new pharmaceutical compounds .
- Agrochemicals: Similar to its pharmaceutical potential, the compound could be modified and tested for use in agrochemicals .
- Material Science: The compound may be useful in creating novel polymers or materials with specific properties .
- Cosmetics: Polymers and other specialty materials are used in cosmetics for a variety of purposes .
Mechanism of Action
The mechanism of action of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol with analogs:
Key Observations:
Molecular Complexity: The target compound’s pyrrolidine ring introduces chirality, which is absent in simpler analogs like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol. Chirality may influence binding affinity in biological systems .
Functional Groups : All analogs retain the hydroxymethyl (-CH2OH) group, critical for hydrogen bonding in target interactions.
Physicochemical Comparisons
Biological Activity
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, also known by its CAS number 1340256-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- IUPAC Name : [1-(1-methyl-1H-pyrazol-4-yl)-3-pyrrolidinyl]methanol
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 µg/mL |
| Compound B | Escherichia coli | <125 µg/mL |
| Compound C | Pseudomonas aeruginosa | 150 µg/mL |
The studies suggest that the presence of specific substituents on the pyrrolidine ring enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Activity
Pyrrolidine derivatives have also shown promising antifungal activity. The mechanism often involves disrupting fungal cell membranes, leading to increased permeability and cell death.
| Compound | Fungus Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 100 |
| Compound E | Aspergillus niger | 50 |
This data highlights the potential of these compounds in treating fungal infections, although further research is necessary to optimize their effectiveness .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
In a study involving A549 lung adenocarcinoma cells, certain derivatives exhibited a reduction in cell viability, indicating potential as an anticancer agent:
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| Compound F | A549 | 64 |
| Compound G | HSAEC1-KT (non-cancerous) | 78 |
These findings suggest that modifications to the chemical structure can significantly influence anticancer activity, emphasizing the need for structural optimization in drug design .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrrolidine derivatives in various biological assays:
- Study on Antimicrobial Properties : A series of pyrrolidine derivatives were synthesized and tested against multidrug-resistant strains. Compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values below 100 µg/mL .
- Anticancer Evaluation : In vitro assays demonstrated that certain modifications to the pyrazole ring led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selective activity is crucial for developing effective cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
